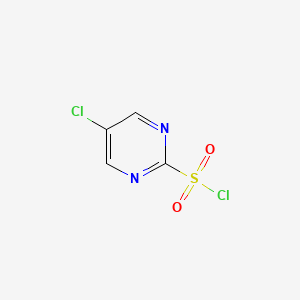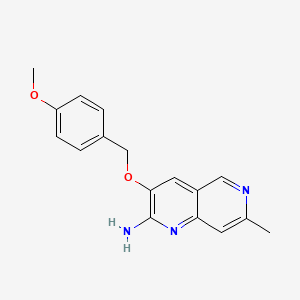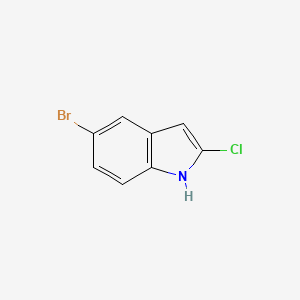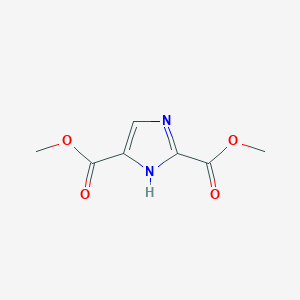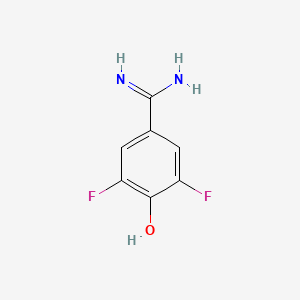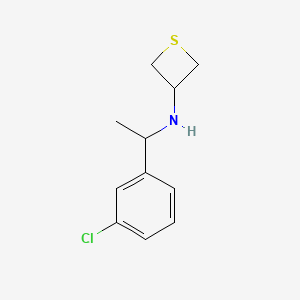
N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine: is an organic compound with the molecular formula C12H16ClNS It is a derivative of thietan-3-amine, where the amine group is substituted with a 1-(3-chlorophenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine typically involves the reaction of 3-chlorophenylacetonitrile with thietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- N-(1-(3-Chlorophenyl)ethyl)thiolan-3-amine
- N-(1-(3-Chlorophenyl)ethyl)thiolan-2-amine
- N-(1-(3-Chlorophenyl)ethyl)thietan-2-amine
Comparison: N-(1-(3-Chlorophenyl)ethyl)thietan-3-amine is unique due to its specific substitution pattern and structural features. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and physical properties. These differences can be attributed to variations in the position and nature of the substituents on the thietan ring .
Propiedades
Fórmula molecular |
C11H14ClNS |
|---|---|
Peso molecular |
227.75 g/mol |
Nombre IUPAC |
N-[1-(3-chlorophenyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H14ClNS/c1-8(13-11-6-14-7-11)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3 |
Clave InChI |
SUBXXINGUDFIBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)Cl)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
